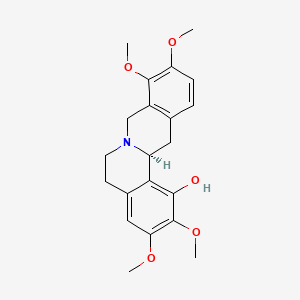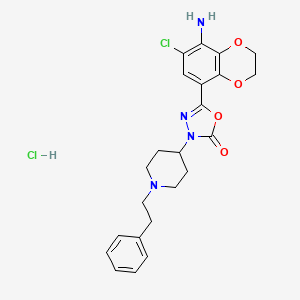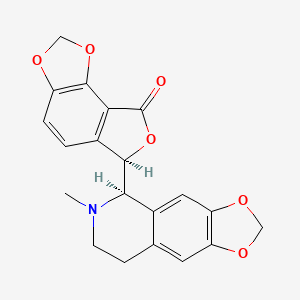
Carbanilic acid, m-((pentyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, m-((pentyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride is a bioactive chemical.
Applications De Recherche Scientifique
Smooth Muscle Relaxation and Anti-Ulcer Activity
Carbanilic acid derivatives, such as pentacaine and its variations, have been found to relax smooth muscle in the gastrointestinal tract, particularly in the guinea-pig stomach. These compounds reduce spontaneous muscle contractions and can shift the cumulative concentration effect curves of acetylcholine, histamine, and BaCl2. Their anti-ulcer potential is suggested to be due to effects on membrane fluidity and Ca2+ availability (Mai et al., 1996).
Antagonistic Effects on Herbicide Activity
Desmedipham, a derivative of carbanilic acid, has shown antagonistic effects on the herbicide diclofop, reducing its effectiveness in controlling certain weeds like barnyardgrass in sugarbeets. This interaction suggests a complex dynamic in agrochemical applications (Dortenzio & Norris, 1979).
Anticancer Activity and Metabolism Studies
A compound closely related to carbanilic acid, TM208, exhibits significant in vivo and in vitro anticancer activity with low toxicity. Its metabolism in rats, leading to various metabolites, was analyzed using high-performance liquid chromatography and tandem mass spectrometry (Jiang et al., 2007).
Free Radical Scavenging and Cytoprotective Activity
The carbanilic acid derivative pentacaine, among others, has demonstrated notable free radical scavenging effects. This suggests potential for medicinal applications, especially in gastric cytoprotection (Dovolil & Beneš, 2001).
Effects on Phospholipid Bilayers
A derivative of carbanilic acid, [2-(decyloxy)phenyl]-2-(1-piperidinyl)ethyl ester, impacts the fluidity of model membranes made from egg yolk phosphatidylcholine. This can influence the structural dynamics of biological membranes (Gallová et al., 1995).
Metabolism of Related Compounds
Similar compounds to carbanilic acid, such as benidipine hydrochloride, undergo various metabolic pathways in rats and dogs, including oxidative N-dealkylation and hydrolysis of the ester moiety. This information is vital for understanding the pharmacokinetics and safety profiles of these compounds (Kobayashi et al., 1988).
Propriétés
Numéro CAS |
80171-77-3 |
|---|---|
Nom du produit |
Carbanilic acid, m-((pentyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride |
Formule moléculaire |
C20H33ClN2O3 |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-2-3-7-14-24-17-18-9-8-10-19(16-18)21-20(23)25-15-13-22-11-5-4-6-12-22;/h8-10,16H,2-7,11-15,17H2,1H3,(H,21,23);1H |
Clé InChI |
ZVWCAAQUDUYGLJ-UHFFFAOYSA-N |
SMILES |
CCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
SMILES canonique |
CCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Carbanilic acid, m-((pentyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



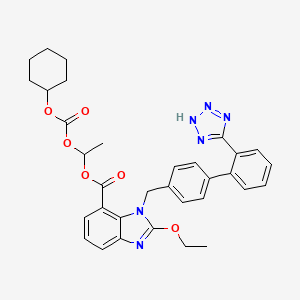
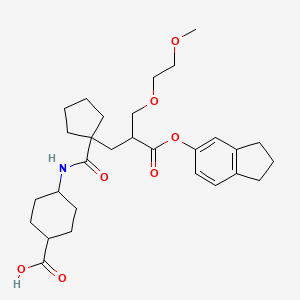
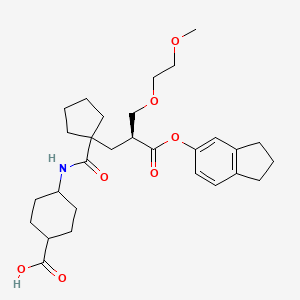
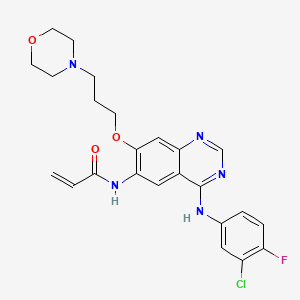
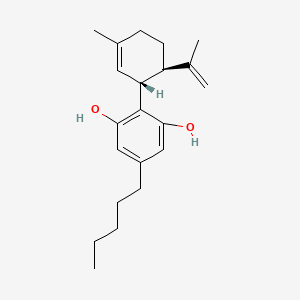
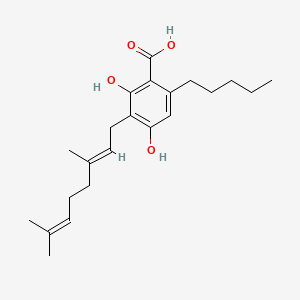
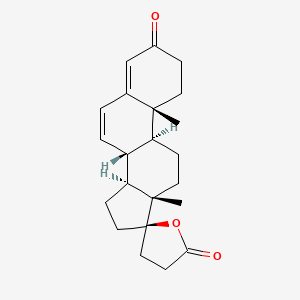
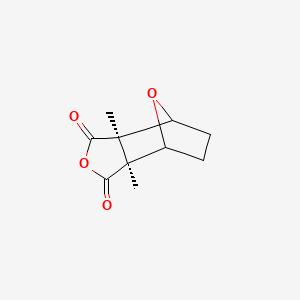
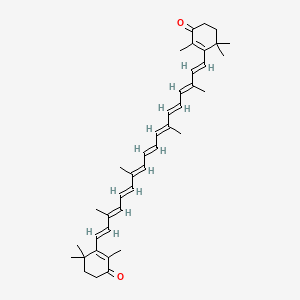
![1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea](/img/structure/B1668270.png)

